molecular formula C24H30FN3O2 B4256866 1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone

1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone

Cat. No.: B4256866
M. Wt: 411.5 g/mol
InChI Key: ZUAYFHKYNQYLRI-DNQXCXABSA-N
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Description

1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone is a complex organic compound that features a piperazine and piperidine ring system, along with a fluorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone typically involves multiple steps, including:

  • Formation of the piperazine and piperidine rings.
  • Introduction of the fluorophenyl group.
  • Coupling reactions to link the different parts of the molecule.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the ketone group.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential pharmacological activity.

Biology

    Receptor Binding Studies: Investigating the binding affinity of the compound to various receptors in the brain.

Medicine

    Drug Development: Potential use in developing new medications for neurological disorders.

Industry

    Chemical Intermediates: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group and the piperazine ring are common motifs in compounds that act on the central nervous system, suggesting potential effects on neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-({(3R,4R)-4-[4-(2-chlorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}methyl)phenyl]ethanone**
  • 1-[3-({(3R,4R)-4-[4-(2-bromophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}methyl)phenyl]ethanone**

Uniqueness

The presence of the fluorophenyl group may confer unique pharmacological properties, such as increased lipophilicity or altered receptor binding affinity, compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c1-18(29)20-6-4-5-19(15-20)16-26-10-9-23(24(30)17-26)28-13-11-27(12-14-28)22-8-3-2-7-21(22)25/h2-8,15,23-24,30H,9-14,16-17H2,1H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAYFHKYNQYLRI-DNQXCXABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone
Reactant of Route 4
1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone
Reactant of Route 5
1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone
Reactant of Route 6
1-[3-[[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]methyl]phenyl]ethanone

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